molecular formula C16H22N2O3S B6754206 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one

4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one

Cat. No.: B6754206
M. Wt: 322.4 g/mol
InChI Key: ZLEBJYXPBOFZAN-UHFFFAOYSA-N
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Description

4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a thiophene group and an oxan-4-yl propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperazine ring, followed by the introduction of the thiophene group and the oxan-4-yl propanoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxan-4-yl propanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one
  • (3S,4S)-1-[3-(oxan-4-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[3-(oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-14(4-3-12-5-9-21-10-6-12)18-8-7-17-16(20)15(18)13-2-1-11-22-13/h1-2,11-12,15H,3-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBJYXPBOFZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC(=O)N2CCNC(=O)C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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